N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt
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Overview
Description
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is a derivative of amoxicillin, a widely used antibiotic. This compound is an impurity of amoxicillin and is often studied for its structural and functional properties. It has a molecular formula of C24H29N5Na2O8S2 and a molecular weight of 625.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves the modification of the amoxicillin structure. The process typically includes the opening of the penicillin ring and subsequent amide formation. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained. detailed synthetic routes and conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex chemical reactions. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Companies like Simson Pharma Limited and LGC Standards provide high-quality this compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of amoxicillin derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential as an antibiotic and its role in combating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its interaction with bacterial cell wall synthesis. It inhibits the transpeptidation step of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall and eventual cell lysis. The molecular targets include penicillin-binding proteins, which are crucial for maintaining cell wall integrity .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar structure but without the open ring modification.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin compound with a different side chain structure
Uniqueness
N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its open ring structure, which imparts different chemical and biological properties compared to its parent compound, amoxicillin. This structural modification can influence its reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C24H29N5Na2O8S2 |
---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H31N5O8S2.2Na/c1-23(2)14(21(34)35)28-18(38-23)12(26-16(31)11(25)9-5-7-10(30)8-6-9)17(32)27-13-19(33)29-15(22(36)37)24(3,4)39-20(13)29;;/h5-8,11-15,18,20,28,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,34,35)(H,36,37);;/q;2*+1/p-2/t11?,12-,13-,14+,15+,18-,20-;;/m1../s1 |
InChI Key |
JUXGVEJDBMEBFV-SQSMVGLMSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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